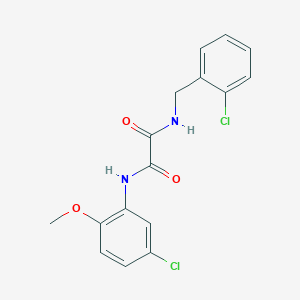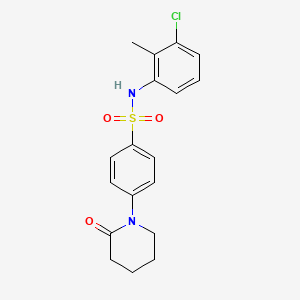![molecular formula C16H18N2O3S2 B5125329 ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate, commonly known as EPTA, is a chemical compound that belongs to the thiazole family. EPTA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Additionally, EPTA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EPTA has been shown to have several biochemical and physiological effects. Studies have shown that EPTA can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, EPTA has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. EPTA has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EPTA in lab experiments is its high potency and specificity. EPTA has been shown to exhibit potent anti-cancer and anti-inflammatory activities at low concentrations. Additionally, EPTA has a high degree of specificity, meaning that it can selectively target cancer cells or inflammatory cells without affecting normal cells.
One of the limitations of using EPTA in lab experiments is its limited solubility in water. EPTA is highly soluble in organic solvents, such as DMSO, but its solubility in water is limited. This can make it challenging to use EPTA in certain experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on EPTA. One direction is to investigate the potential of EPTA as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, future studies could focus on optimizing the synthesis of EPTA to improve its yield and purity. Another direction is to investigate the mechanism of action of EPTA in more detail, which could lead to the development of more potent and selective analogs of EPTA.
Conclusion
In conclusion, EPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. EPTA exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and has been shown to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. EPTA has a high degree of potency and specificity, making it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of EPTA and optimize its synthesis for improved yield and purity.
Synthesemethoden
The synthesis of EPTA involves the reaction of 3-phenylthiopropanoic acid with thiosemicarbazide in the presence of acetic anhydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to obtain EPTA. This synthesis method has been reported in several studies and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
EPTA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that EPTA exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities. EPTA has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, EPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-21-15(20)10-12-11-23-16(17-12)18-14(19)8-9-22-13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLFZDZPTGYDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)


![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![methyl (3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5125270.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)
![N,N-diethyl-1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5125322.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)